3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester is a boronic acid derivative characterized by its unique structure, which includes a pyridine ring substituted with a methoxycarbonyl group and a boronic acid moiety. Its molecular formula is with a molecular weight of approximately 263.1 g/mol. This compound is often utilized in organic synthesis and catalysis due to its reactivity and ability to form stable complexes with various substrates .
The chemical reactivity of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester primarily involves:
While specific biological activities of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester are not extensively documented, boronic acids in general exhibit a range of biological activities, including:
The synthesis of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester typically involves:
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester finds applications in:
Interaction studies involving 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester often focus on its ability to form complexes with various substrates. This includes:
Several compounds share structural similarities with 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester. Here are some notable examples:
Compound Name | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
3-Methylpyridine-4-boronic acid pinacol ester | 219.09 g/mol | Lacks methoxycarbonyl group; used in similar reactions | |
3-Methoxy-4-pyridineboronic acid pinacol ester | 230.07 g/mol | Contains methoxy group; used for different synthetic pathways | |
3-(Methoxycarbonyl)pyridine-5-boronic acid pinacol ester | 263.1 g/mol | Similar structure but different position of substituents |
The uniqueness of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester lies in its specific arrangement of functional groups, allowing it to participate effectively in diverse